molecular formula C18H17N3 B277679 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine

カタログ番号 B277679
分子量: 275.3 g/mol
InChIキー: YIURGICSUXDEDR-NTCAYCPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine, also known as KW-2449, is a novel small molecule that has gained significant attention in the field of cancer research. It is a guanidine-based compound that has shown promising results in preclinical studies for the treatment of various types of cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and solid tumors.

作用機序

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine exerts its anticancer effects by inhibiting the activity of multiple tyrosine kinases, which leads to the inhibition of various signaling pathways involved in cancer cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to have potent anticancer activity in vitro and in vivo, both as a single agent and in combination with other anticancer agents.

実験室実験の利点と制限

One of the main advantages of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine is its broad-spectrum activity against multiple types of cancers. It also has a favorable pharmacokinetic profile, which makes it a suitable candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.

将来の方向性

There are several potential future directions for the development of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine as an anticancer agent. These include:
1. Further preclinical studies to evaluate its efficacy and safety in various types of cancers.
2. Clinical trials to assess its safety and efficacy in cancer patients.
3. Combination studies with other anticancer agents to evaluate its potential synergistic effects.
4. Development of novel formulations to improve its solubility and bioavailability.
5. Investigation of its potential use in combination with immunotherapy agents for the treatment of cancer.
Conclusion
In conclusion, this compound is a promising small molecule with potent anticancer activity against multiple types of cancers. Its mechanism of action involves the inhibition of multiple tyrosine kinases, which makes it a suitable candidate for further development as an anticancer agent. However, further preclinical and clinical studies are needed to fully evaluate its potential as a therapeutic agent for cancer.

合成法

The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine involves the reaction of 4-(1H-inden-1-ylidenemethyl)aniline with methyl isocyanate and guanidine hydrochloride. The resulting compound is then purified using various chromatography techniques to obtain the final product.

科学的研究の応用

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of multiple tyrosine kinases, including FLT3, c-KIT, and PDGFRα, which are known to play a crucial role in the development and progression of various types of cancers.

特性

分子式

C18H17N3

分子量

275.3 g/mol

IUPAC名

1-[4-[(E)-inden-1-ylidenemethyl]phenyl]-1-methylguanidine

InChI

InChI=1S/C18H17N3/c1-21(18(19)20)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3,(H3,19,20)/b15-12+

InChIキー

YIURGICSUXDEDR-NTCAYCPXSA-N

異性体SMILES

CN(C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)C(=N)N

SMILES

CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)C(=N)N

正規SMILES

CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)C(=N)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。